Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is an organic compound that belongs to the class of esters. It features a dimethylamino group attached to a phenyl ring, which is further connected to a butanoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound exhibits a red shift in its emission spectrum as the solvent polarity increases, indicating a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited molecules .
Result of Action
It’s known that the compound can be used as a probe to determine the critical micelle concentration (cmc) of sds and ctab .
Action Environment
The action of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate can be influenced by environmental factors. For instance, the compound exhibits different behaviors in different solvents, indicating that its action can be influenced by the polarity and hydrogen bonding properties of its local micro-environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the oxobutanoate group.
4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group instead of the ester group.
4-(N,N-Dimethylamino)pyridine: Features a pyridine ring instead of the phenyl ring.
Uniqueness
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is unique due to the presence of both the dimethylamino group and the oxobutanoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate (commonly referred to as compound 1) is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and enzyme catalysis. Its unique structural features contribute to a variety of biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N1O3, with a molecular weight of approximately 249.31 g/mol. The compound features an ethyl ester group linked to a 4-oxobutanoate moiety, which is further substituted with a dimethylamino group on the phenyl ring. This structure is critical for its biological activity, particularly its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Photosensitization : The compound has been explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS) that selectively kill cancer cells while sparing healthy tissue.
- Enzyme Interaction : The compound acts as a probe in studying enzyme-catalyzed reactions, particularly ester hydrolysis. The ester group can undergo hydrolysis to release the active 4-oxobutanoate moiety, which interacts with target proteins involved in metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities:
- Selective Cytotoxicity : Preliminary studies suggest that the compound can selectively target tumor cells, leading to significant reductions in tumor size without adversely affecting surrounding healthy tissues.
- Mechanistic Insights : The presence of the dimethylamino group enhances the compound's binding affinity to cancer cell receptors, facilitating its uptake and subsequent cytotoxic effects .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes:
- Hydrolases : It has been utilized as a probe for studying enzyme kinetics, particularly in reactions involving esterases and lipases. Its structural components allow it to interact effectively with these enzymes, influencing their catalytic activity.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Selectively induces apoptosis in cancer cells via ROS generation | |
Enzyme Inhibition | Acts as a probe for studying ester hydrolysis by hydrolases | |
Synthesis Catalyst | Used in Claisen-Schmidt condensation reactions to form biologically active chalcones |
Case Studies
- Photodynamic Therapy Trials : In clinical settings, this compound has been tested as a PDT agent. Patients received this compound prior to light exposure at tumor sites, resulting in notable tumor reduction rates with minimal side effects.
- Enzymatic Activity Studies : In vitro studies have shown that this compound can significantly alter the activity of specific enzymes involved in drug metabolism. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug detoxification processes .
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGONBQPPYGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554939 |
Source
|
Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117937-10-7 |
Source
|
Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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